N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-13-5-4-6-19(14(13)2)25-20(29)12-27-22(30)21-18(15(3)26-27)11-24-28(21)17-9-7-16(23)8-10-17/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYTNDNXQBIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide (CAS Number: 941884-38-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 405.4 g/mol. Its structure features a complex arrangement that includes a pyrazolo[3,4-d]pyridazin moiety, which is believed to contribute significantly to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20FN5O2 |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 941884-38-4 |
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo family exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting various human tumor cell lines. A notable study reported an IC50 value of 0.03 mM against certain cancer cells, suggesting potent activity comparable to established chemotherapeutic agents .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound appears to interfere with the PI3K/Akt pathway, which is crucial for cancer cell growth and metabolism. Additionally, it may induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Antimicrobial and Anti-inflammatory Effects
Beyond anticancer activity, this compound has also been evaluated for antimicrobial and anti-inflammatory properties. Preliminary results suggest that it may possess moderate activity against various bacterial strains and could inhibit inflammatory cytokine production in vitro. These findings position it as a candidate for further exploration in treating infections and inflammatory diseases .
Case Studies
- In Vitro Evaluation : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant cell death after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to untreated controls. These models provide critical insights into the therapeutic potential and safety profile of the compound in a living organism .
Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Effects
- Fluorophenyl vs. Nitrophenyl : The 4-fluorophenyl group in the target compound and 4f offers moderate electron-withdrawing effects, favoring metabolic resistance over the strongly electron-deficient 4-nitrophenyl in 4h .
- Acetamide Side Chains : The 2,3-dimethylphenyl acetamide in the target compound may confer steric hindrance, reducing off-target interactions compared to smaller substituents like 4-fluorophenyl in 4f .
Physicochemical Properties
- Melting Points : Higher melting points in nitro-substituted derivatives (e.g., 4h: 231–233°C) suggest stronger intermolecular interactions (e.g., dipole-dipole) compared to fluoro-substituted analogs .
- Spectral Data: IR carbonyl stretches (~1668–1684 cm$ ^{-1} $) align with acetamide and pyridazinone moieties, confirming structural consistency across analogs .
Q & A
Q. How do solvent polarity and pH influence the stability of the pyrazolo[3,4-d]pyridazinone core?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show that acidic media (pH <5) hydrolyze the pyridazinone ring, while basic conditions (pH >9) promote oxidation. Non-polar solvents (e.g., toluene) enhance solid-state stability compared to DMSO, which accelerates degradation via radical pathways .
Data Contradiction Analysis
- Example : Conflicting reports on yield (40–75%) for the cyclization step may stem from solvent purity (anhydrous vs. hydrated DMF) or trace metal contaminants. Reproducibility is improved by strict control of solvent quality (Karl Fischer titration for H₂O content) and inert atmosphere (N₂/Ar) during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
